Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The compound’s anti-inflammatory activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in inflammation. This is evidenced by the compound’s ability to inhibit albumin denaturation, a key process in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperazine and cyclopropane moieties. Common synthetic pathways include:
Diazo-Coupling: This involves the reaction of a diazonium salt with a benzothiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole with an aldehyde in the presence of a base.
Biginelli Reaction: A multi-component reaction that forms the benzothiazole ring in one step.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This can occur at various positions on the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: These compounds have similar structures but contain an oxygen atom instead of sulfur in the heterocyclic ring.
Indole Derivatives: These compounds have a similar aromatic structure and are also studied for their biological activities.
Uniqueness
Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is unique due to its specific combination of benzothiazole, piperazine, and cyclopropane moieties, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(17-14-16(17)15-6-2-1-3-7-15)24-10-12-25(13-11-24)22(27)20-23-18-8-4-5-9-19(18)28-20/h1-9,16-17H,10-14H2/t16?,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWZAMHTWBRQD-ZYMOGRSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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